Ethyl 2-(4-(pyridin-2-YL)phenyl)acetate
Description
Ethyl 2-(4-(pyridin-2-yl)phenyl)acetate is an ethyl ester derivative featuring a pyridine ring directly attached to a phenyl group at the para position, with an acetoxyethyl side chain. Pyridine-containing esters are valued for their electronic properties, which enhance binding affinity in drug-receptor interactions .
Properties
CAS No. |
52199-25-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 2-(4-pyridin-2-ylphenyl)acetate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)11-12-6-8-13(9-7-12)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3 |
InChI Key |
KVCUKLPSRGQDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Ethyl 2-(4-(pyridin-2-yl)phenyl)acetate and related compounds:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate increases lipophilicity (Log P ~3.2 vs. ~2.8 for the parent compound) and may enhance metabolic stability .
- Piperazine Moieties: Ethyl 2-[(4-(2-pyridyl)piperazinyl)carbonylamino]acetate exhibits higher water solubility due to the basic piperazine group, making it suitable for aqueous formulations .
- Pyrimidine vs.
- Simpler Esters : Ethyl 2-phenylacetoacetate lacks aromatic nitrogen atoms, resulting in lower Log P and higher solubility in polar solvents .
Physicochemical Properties
- Crystallography : Similar esters, such as Ethyl 2-(2,4-difluorophenyl)acetate (), form stable crystals via intermolecular hydrogen bonds (e.g., C=O⋯H–N), which could be mirrored in the target compound .
- Thermal Stability : Trifluoromethyl groups () enhance thermal stability, whereas piperazine derivatives () may exhibit lower melting points due to conformational flexibility .
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